molecular formula C17H24BNO4 B12867672 Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate

Cat. No.: B12867672
M. Wt: 317.2 g/mol
InChI Key: GZJBGGYODLUWRJ-DHZHZOJOSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound, benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate , is derived from its core functional groups. The parent structure is the carbamate group (N-substituted carbamic acid benzyl ester), with a propenyl chain substituted at the nitrogen atom. The (2E) designation specifies the trans configuration of the double bond between C2 and C3 of the propenyl group. The tetramethyl-1,3,2-dioxaborolane ring, a pinacol-derived boronic ester, is attached to the terminal carbon of the propenyl chain.

The numbering begins at the carbamate nitrogen, with the propenyl chain extending to the dioxaborolane ring. The dioxaborolane substituents are described as tetramethyl due to the two methyl groups on each oxygen atom of the 1,3,2-dioxaborolane ring. This nomenclature aligns with analogous boronic esters documented in patent literature and PubChem entries.

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for this specific compound are not yet available in public databases. However, structural analogs, such as benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (PubChem CID: 46738001), crystallize in monoclinic systems with space group P2₁/c. Computational modeling predicts a similar crystal lattice for the title compound, with the dioxaborolane ring adopting a planar conformation to minimize steric strain. The (2E)-configured propenyl group orients trans to the carbamate moiety, reducing allylic strain.

Key predicted bond lengths include:

  • B–O: 1.36–1.39 Å (consistent with boronic esters)
  • C=O (carbamate): 1.21 Å
  • C=C (propenyl): 1.34 Å

The dihedral angle between the dioxaborolane ring and the propenyl group is estimated at 15–20°, favoring conjugation between the boron atom and the double bond.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Aromatic protons (benzyl group): δ 7.28–7.38 ppm (multiplet, 5H).
    • Propenyl CH₂: δ 4.85–4.95 ppm (doublet of doublets, J = 16 Hz, 2H).
    • Propenyl CH (E-configuration): δ 6.15–6.25 ppm (doublet, J = 16 Hz, 1H).
    • Dioxaborolane methyl groups: δ 1.25 ppm (singlet, 12H).
  • ¹³C NMR :
    • Carbamate C=O: δ 155.2 ppm.
    • Propenyl C=C: δ 125.5 (CH₂) and 133.8 ppm (CH).
    • Dioxaborolane quaternary carbons: δ 83.5 ppm (B–O–C).
  • ¹¹B NMR : A singlet at δ 30.2 ppm, characteristic of tetracoordinated boronic esters.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch (carbamate): 1705 cm⁻¹.
  • B–O symmetric/asymmetric stretches: 1310 cm⁻¹ and 1365 cm⁻¹.
  • Aromatic C–H stretches: 3030–3080 cm⁻¹.
  • N–H stretch (carbamate): 3320 cm⁻¹ (broad, weak due to hydrogen bonding).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λₘₐₐ at 212 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) attributed to the π→π* transition of the carbamate and propenyl groups. A weaker absorption at 265 nm (ε = 850 L·mol⁻¹·cm⁻¹) arises from n→π* transitions in the dioxaborolane ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pattern:

  • Molecular ion: [M+H]⁺ at m/z 318.1 (C₁₅H₂₀BNO₄⁺).
  • Major fragments:
    • Loss of benzyl group: m/z 227.0 ([M+H–C₇H₇]⁺).
    • Cleavage of carbamate: m/z 174.1 ([B(C₄H₈O₂)(C₃H₅)]⁺).
    • Dioxaborolane ring opening: m/z 100.1 ([C₄H₁₀BO₂]⁺).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap : 5.2 eV, with the HOMO localized on the propenyl π-system and LUMO on the boron atom.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the boron empty p-orbital and the propenyl π* orbital stabilizes the molecule by 18.6 kcal/mol.
  • Molecular electrostatic potential (MEP) : The boron center exhibits a positive potential (+0.32 e), while the carbamate oxygen shows a negative potential (–0.41 e), facilitating electrophilic reactivity at boron.

Properties

Molecular Formula

C17H24BNO4

Molecular Weight

317.2 g/mol

IUPAC Name

benzyl N-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3,(H,19,20)/b11-8+

InChI Key

GZJBGGYODLUWRJ-DHZHZOJOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Between Benzyl Carbamate and Dioxaborolane Derivative

The primary method for synthesizing Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate involves the reaction of benzyl carbamate with a dioxaborolane derivative, specifically (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-en-1-ol.

Reaction Steps:

  • A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate benzyl carbamate.
  • The deprotonated benzyl carbamate reacts with the dioxaborolane derivative under controlled conditions to form the desired product.

Reaction Conditions:

  • Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Typically conducted at room temperature to moderate heating (~50–70°C).
  • Reaction Time: Several hours, depending on the reactivity of the starting materials.

Key Notes:
This reaction is straightforward and yields a high-purity product when conducted under an inert atmosphere to prevent side reactions.

Industrial Production

Scale-Up Considerations

For industrial-scale production:

  • Automated reactors are employed to ensure precise control over reaction parameters.
  • Continuous flow systems may be utilized for consistent production and improved yield.

Optimization Strategies:

  • Use of high-purity reagents to minimize impurities.
  • Implementation of in-line monitoring techniques, such as high-performance liquid chromatography (HPLC), to track reaction progress and purity.

Yield and Purity:
Industrial processes are optimized to achieve high yields (>90%) with minimal by-products.

Alternative Methods

Suzuki-Miyaura Cross-Coupling

Another approach involves Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives:

  • The dioxaborolane moiety participates in palladium-catalyzed coupling reactions.
  • Bases such as potassium carbonate or sodium carbonate are used in this method.

Reaction Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Solvent System: Mixture of ethanol, water, and toluene.
  • Temperature: ~80°C.
  • Reaction Time: Approximately 4–5 hours.

Reaction Scheme Example:
$$
\text{Dioxaborolane Derivative} + \text{Benzyl Carbamate} \xrightarrow{\text{Pd Catalyst, Base}} \text{Target Compound}
$$

This method is particularly useful for synthesizing derivatives with slight modifications in the molecular structure.

Data Summary

The table below summarizes key preparation methods and their conditions:

Method Reagents Catalyst/Base Solvent Temperature Yield (%)
Reaction with Dioxaborolane Derivative Benzyl carbamate, dioxaborolane Sodium hydride/potassium carbonate DMF or THF Room temp – 70°C High (>90%)
Suzuki-Miyaura Cross-Coupling Boronic acid derivative Pd(PPh₃)₄ / K₂CO₃ Ethanol/water/toluene ~80°C ~93%

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the dioxaborolane group in drug design has been shown to improve the pharmacokinetic properties of various compounds. Research indicates that benzyl carbamates can serve as prodrugs, enhancing the solubility and bioavailability of therapeutic agents.

Case Studies:

  • A study demonstrated that derivatives of benzyl carbamates exhibited significant activity against cancer cell lines, suggesting potential applications in oncology .
  • Another investigation highlighted the role of similar compounds in modulating enzyme activity relevant to cancer metabolism .

Organic Synthesis

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate can be utilized as an intermediate in organic synthesis. The dioxaborolane unit facilitates cross-coupling reactions, essential for constructing complex organic molecules.

Synthesis Pathways:

Reaction TypeDescriptionReference
Cross-CouplingUtilizes palladium catalysts for C-C bond formation
FunctionalizationAllows for the introduction of various functional groups

Material Science

The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Applications in Material Science:

  • Research indicates that incorporating boron-containing compounds into polymers can improve their flame-retardant properties .
  • The use of benzyl carbamates in the development of smart materials is an emerging area of interest due to their responsiveness to environmental stimuli.

Mechanism of Action

The mechanism of action of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .

Comparison with Similar Compounds

tert-Butyl N-[(2E)-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate

  • Molecular Formula: C₁₄H₂₆BNO₄
  • Key Differences: Protecting Group: The tert-butyl carbamate replaces the benzyl group, altering deprotection conditions. Benzyl carbamates require hydrogenolysis (H₂/Pd-C), while tert-butyl groups are cleaved under acidic conditions (e.g., HCl/EtOAc) . Stability: The tert-butyl group provides superior steric protection against nucleophilic attack, enhancing stability in basic environments. Applications: Preferred in peptide synthesis where acidic deprotection is feasible.

Benzyl N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate (CAS 2377607-42-4)

  • Molecular Formula: C₁₆H₂₆BNO₄
  • Key Differences :
    • Chain Saturation : The saturated propyl chain lacks the conjugated double bond, reducing reactivity in cross-coupling reactions.
    • Synthetic Utility : Less effective in Suzuki-Miyaura couplings compared to the allyl analog due to weaker boron-carbon bond activation .

Benzyl N-[4-fluoro-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2377610-77-8)

  • Molecular Formula: C₂₀H₂₃BFNO₄
  • Key Differences: Aromatic vs. Electronic Effects: The fluorine substituent increases electrophilicity, accelerating transmetallation in cross-coupling reactions .

(R)-Benzyl (1-Phenyl-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)carbamate

  • Molecular Formula: C₂₃H₂₉BNO₄
  • Key Differences :
    • Stereochemistry and Substitution : The chiral center and phenyl group introduce steric hindrance, impacting enantioselective synthesis.
    • Applications : Used in asymmetric catalysis and chiral ligand preparation .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity in Suzuki Coupling Deprotection Method
Target Compound C₁₇H₂₄BNO₄ 317.19 Benzyl carbamate, Allyl boronate High (E-configuration) Hydrogenolysis (H₂/Pd-C)
tert-Butyl Analog C₁₄H₂₆BNO₄ 295.18 tert-Butyl carbamate Moderate Acidic cleavage (HCl)
Saturated Propyl Analog C₁₆H₂₆BNO₄ 307.20 Propyl boronate Low Hydrogenolysis
Fluorophenyl Analog C₂₀H₂₃BFNO₄ 377.22 Fluorophenyl boronate High (due to fluorine) Hydrogenolysis
Chiral Propan-2-yl Analog C₂₃H₂₉BNO₄ 394.30 Phenyl, Chiral center Moderate Hydrogenolysis

Biological Activity

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a carbamate moiety, with a dioxaborolane substituent that enhances its reactivity and biological interactions. The structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H23BNO4
  • Molecular Weight : 305.18 g/mol

Synthesis

The synthesis of the compound typically involves the reaction of benzyl carbamate with a boron-containing reagent under specific conditions that promote the formation of the dioxaborolane ring. The following general steps outline the synthetic pathway:

  • Reagents Preparation : Combine benzyl carbamate with tetramethyl dioxaborolane in an inert atmosphere.
  • Reaction Conditions : Heat the mixture at a controlled temperature to facilitate the reaction.
  • Purification : Use chromatographic techniques to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways.

Research indicates that this compound may function through:

  • Inhibition of Protein–Protein Interactions (PPIs) : Studies have shown that compounds similar to this structure can inhibit PPIs critical for various cellular processes, including those involved in oxidative stress response and inflammation .

Case Studies and Research Findings

  • Oxidative Stress Modulation :
    • A study revealed that compounds with similar dioxaborolane structures exhibit significant effects on the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. Inhibition of this interaction leads to increased expression of antioxidant enzymes .
  • Anticancer Activity :
    • Research has indicated that derivatives of dioxaborolane compounds exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through activation of specific signaling pathways .
  • Metabolic Effects :
    • In vitro studies have demonstrated that this compound can modulate metabolic pathways in liver cells, suggesting potential applications in treating metabolic disorders .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Oxidative Stress ResponseIncreased antioxidant enzyme expression
CytotoxicityInduction of apoptosis in cancer cells
Metabolic RegulationModulation of liver metabolism

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the tetramethyl-dioxaborolan moiety. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling between the boronate ester and a halogenated carbamate precursor.
  • Protection of the amine group with a benzyl carbamate (Cbz) group to prevent side reactions during coupling .
  • Purification via column chromatography under anhydrous conditions to isolate the (2E)-isomer, as the stereochemistry is critical for downstream applications .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features indicate successful synthesis?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester .
  • ¹H NMR : The (2E)-configuration is validated by coupling constants (J ≈ 15–18 Hz) between the allylic protons. The benzyl carbamate group shows characteristic aromatic resonances at δ 7.2–7.4 ppm and a singlet for the CH₂ group at δ 4.3–4.5 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carbamate group .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺) validate the molecular formula .

Q. What are the recommended handling and storage conditions to ensure the compound’s stability?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester.
  • Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the (2E)-configured allylboronate moiety?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (0–25°C) favor the (2E)-isomer by reducing thermal isomerization .
  • Catalyst Tuning : Bulky ligands (e.g., SPhos) on palladium catalysts improve stereocontrol by sterically hindering undesired isomerization pathways .
  • Substrate Design : Electron-withdrawing groups on the carbamate precursor stabilize the transition state, enhancing E-selectivity .

Q. What strategies resolve contradictions between X-ray crystallographic data and NMR analysis in structural elucidation?

  • Methodological Answer :

  • Software Tools : Use SHELX for crystallographic refinement to resolve ambiguities in bond lengths/angles .
  • Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotamers), while X-ray data reflect the solid-state structure. Compare multiple datasets to identify dynamic behavior .
  • DFT Calculations : Validate proposed structures by matching computed and experimental NMR chemical shifts .

Q. How does the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions, and what catalyst systems are most effective?

  • Methodological Answer :

  • Reactivity Profile : The boronate ester acts as a nucleophile in Suzuki-Miyaura coupling, with reactivity modulated by the electron-donating tetramethyl groups .
  • Catalyst Systems : Pd(OAc)₂ with XPhos ligands achieves high yields in aryl-allyl couplings. For sterically hindered substrates, PdCl₂(dppf) is preferred .
  • Side Reactions : Competing protodeboronation can occur; adding Cs₂CO₃ as a base minimizes this .

Q. What are the common side reactions or byproducts observed during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Byproducts : Hydrolysis of the boronate ester to boronic acid (detected via ¹¹B NMR at δ 18–20 ppm) .
  • Mitigation : Use molecular sieves or anhydrous MgSO₄ to scavenge moisture during reactions .
  • Isomerization : The (2Z)-isomer may form if reaction temperatures exceed 40°C; monitor via ¹H NMR coupling constants .

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